molecular formula C18H13ClF3N3OS B3033813 (4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone CAS No. 1208385-08-3

(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone

Cat. No. B3033813
CAS RN: 1208385-08-3
M. Wt: 411.8
InChI Key: DSEKWZZCKYIREV-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H13ClF3N3OS and its molecular weight is 411.8. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

The chemical compound "(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone" and its derivatives have been studied for potential applications in antimicrobial and anticancer treatments. For example, a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including derivatives with a similar structure to the compound , demonstrated significant in vitro antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, and most exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Antimicrobial Activity

Another study focused on the molecular structure, spectroscopic, quantum chemical, topological analyses, molecular docking, and antimicrobial activity of a closely related compound, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM). The study provided insights into the stability and charge distribution within the molecule and highlighted its antibacterial and antifungal effects, as evidenced by molecular docking simulations (Sivakumar et al., 2021).

Structural Analyses and Disorder

The structural analysis of isomorphous structures containing similar chemical groups revealed the influence of chlorine-methyl exchange on their properties. These structures exhibited extensive disorder, which could impact their biological activity and detection in data-mining procedures (Rajni Swamy et al., 2013).

properties

IUPAC Name

(4-chlorophenyl)-[5-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c1-11(27-16-14(18(20,21)22)3-2-9-23-16)15-8-10-24-25(15)17(26)12-4-6-13(19)7-5-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEKWZZCKYIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C2=CC=C(C=C2)Cl)SC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Reactant of Route 2
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Reactant of Route 3
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Reactant of Route 4
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Reactant of Route 5
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone
Reactant of Route 6
(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone

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